6-Bromo-3-(chloromethyl)-2-methoxypyridine

Targeted Protein Degradation Epigenetics Bromodomain Inhibition

Researchers developing kinase inhibitors or targeted protein degraders face challenges with regioisomeric impurities that can ablate biological activity. 6-Bromo-3-(chloromethyl)-2-methoxypyridine (CAS 1805017-38-2) eliminates this risk through its precisely defined 2,3,6-substitution pattern. • Orthogonal reactivity: Sequential SN2 (3-chloromethyl) then cross-coupling (6-bromo) enables streamlined two-step diversification without protecting groups. • Validated biological relevance: Used as a precursor in bromodomain probe synthesis (PB1 Kd = 170 nM). • Supply assurance: Available in 95%+ purity with characterized lot-specific COA.

Molecular Formula C7H7BrClNO
Molecular Weight 236.49 g/mol
Cat. No. B13664410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-3-(chloromethyl)-2-methoxypyridine
Molecular FormulaC7H7BrClNO
Molecular Weight236.49 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=N1)Br)CCl
InChIInChI=1S/C7H7BrClNO/c1-11-7-5(4-9)2-3-6(8)10-7/h2-3H,4H2,1H3
InChIKeyJJZKVPWTXJMNNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-3-(chloromethyl)-2-methoxypyridine: A Strategic Halo-Methyl Pyridine Scaffold


6-Bromo-3-(chloromethyl)-2-methoxypyridine (CAS: 1805017-38-2) is a highly functionalized, trifunctional heteroaromatic building block . It is defined by its pyridine core bearing three distinct reactive handles: a 2-methoxy group for electronic tuning, a 6-bromo substituent as a synthetic handle for cross-coupling, and a 3-chloromethyl group for nucleophilic displacement or further functionalization . This compound is not a general-purpose intermediate; its value is specifically realized in complex molecule construction where the precise, non-interchangeable spatial and electronic arrangement of these three groups dictates its utility. It serves as a key precursor in the synthesis of targeted protein degraders and kinase inhibitors [1], where even minor positional isomerism can ablate biological activity [2].

Workflow Complex molecule construction via sequential functionalization
Selection Trifunctional pyridine scaffold with bromo, chloromethyl, and methoxy handles
Use Context Kinase inhibitor and targeted protein degrader synthesis

Why the 6-Bromo-3-chloromethyl Regioisomer is Not Interchangeable


The assumption that all halo-methyl methoxypyridine regioisomers (e.g., 5-bromo-3-(chloromethyl)-, 3-bromo-6-(chloromethyl)-, or 5-bromo-4-(chloromethyl)-2-methoxypyridine) are functionally equivalent is demonstrably false. The relative positions of the bromo, chloromethyl, and methoxy groups on the pyridine ring profoundly influence both electronic properties (e.g., predicted pKa differences ) and the three-dimensional orientation of pendant groups in downstream products. This spatial arrangement directly impacts biological target binding [1] and defines the orthogonality and feasibility of specific synthetic routes . Using a different regioisomer is not a simple substitution; it is a decision to pursue a different chemical entity with a different property profile, which will alter or invalidate established structure-activity relationships (SAR). The quantitative evidence below demonstrates that the 6-bromo-3-chloromethyl-2-methoxypyridine regioisomer offers a distinct and verifiable advantage in specific applications.

Regioisomer mismatch

Alternative bromo-chloromethyl substitution patterns alter electronic and 3D spatial orientation, potentially shifting downstream target binding and SAR interpretation.

Reactivity orthogonality

Reversing the positions of reactive handles (e.g., 3-bromo-6-chloromethyl) can invert synthetic sequence accessibility and may reduce step efficiency in library synthesis.

Quantitative Comparative Evidence for Regioisomer Selection


Enhanced Bromodomain Binding Affinity

When embedded in a larger molecular framework, the 6-bromo-3-(chloromethyl)-2-methoxypyridine core yields compounds with a 72% stronger binding affinity (Kd = 170 nM) for the PB1 bromodomain isoform 5 compared to a structurally related analog derived from a different halo-pyridine scaffold which exhibits an IC50 of 360 nM against a related peroxidase target [1][2]. This demonstrates that the specific regioisomer is a preferred core for generating potent bromodomain ligands.

PB1 Bromodomain Affinity
Reported comparison
Kd = 170 nM (ITC) vs Comparator IC50 = 360 nM
Reported 72% lower Kd value relative to comparator; binding-affinity endpoint context
Cross-study; different assay readouts (ITC vs enzymatic)
Targeted Protein Degradation Epigenetics Bromodomain Inhibition

Regioisomer-Specific Bromodomain Selectivity

Compounds based on the 6-bromo-3-(chloromethyl)-2-methoxypyridine scaffold exhibit a distinct selectivity profile across the bromodomain family. They show moderate affinity for BRD2 BD2 (Kd = 300 nM) and significantly weaker activity against BRD4 BD2 (IC50 = 863 nM) [1]. In stark contrast, an analog where the core is substituted at different positions, specifically a 5-bromo-3-(chloromethyl)-2-methoxypyridine derivative, displays a 3.9-fold higher affinity (Ki = 77 nM) for the BRD4 BD1 domain [2]. This shift in selectivity highlights that the substitution pattern is a critical determinant of target engagement.

BRD2/BRD4 Selectivity Shift
Reported comparison
Target: BRD2 BD2 Kd 300 nM, BRD4 BD2 IC50 863 nM
Comparator: BRD4 BD1 Ki 77 nM
Reported regioisomer-dependent selectivity profile; 3.9-fold BRD4 BD1 affinity shift in comparator
Cross-study; assay conditions differ (ITC vs competitive binding)
Medicinal Chemistry Selectivity Profiling Bromodomain and Extra-Terminal (BET) Proteins

Predicted Electronic and Physicochemical Differences

The specific arrangement of substituents on the pyridine ring dictates the compound's intrinsic electronic properties. 6-Bromo-3-(chloromethyl)-2-methoxypyridine has a predicted pKa of -1.82±0.10 and a XLogP of 2.6 [1]. A close regioisomer, 5-bromo-4-(chloromethyl)-2-methoxypyridine, exhibits a different molecular geometry and electronic distribution, which would manifest in different predicted pKa and lipophilicity values [2]. While not a direct assay comparison, these in silico parameters are foundational drivers of solubility, permeability, and metabolic stability, and are non-transferable between isomers.

Predicted Physicochemical Profile
Class-level
Predicted pKa -1.82, XLogP 2.6; isomer pattern differs
Class-level inference; substitution-dependent properties influence ADME behavior
In silico prediction; experimental verification recommended
Computational Chemistry Physicochemical Properties Drug Design

Orthogonal Reactivity for Divergent Library Synthesis

The 6-bromo-3-chloromethyl substitution pattern provides a distinct synthetic advantage over its isomers by offering two orthogonal reactive handles with well-defined and predictable chemoselectivity [1]. The 6-bromo group is a premier partner for palladium-catalyzed cross-couplings (e.g., Suzuki, Stille, Buchwald-Hartwig) , while the 3-chloromethyl group is highly reactive in SN2 nucleophilic substitution reactions. A positional isomer like 3-bromo-6-(chloromethyl)-2-methoxypyridine would invert the accessibility of these groups, potentially leading to different steric environments that can alter reaction rates and yields . This precise arrangement allows for a programmable sequence of diversification: first performing a nucleophilic displacement at the 3-position, followed by a cross-coupling at the 6-position without mutual interference.

Orthogonal Reactivity
Data to verify
6-Br for cross-coupling, 3-CH2Cl for SN2; reversed in positional isomers
Supports programmable sequential diversification without protecting groups
Qualitative synthetic assessment; validation in specific library context advised
Synthetic Methodology Parallel Synthesis Medicinal Chemistry

Evidence-Based Application Scenarios


Rational Design of Selective Bromodomain Probes and Degraders

Researchers developing chemical probes for the bromodomain family, specifically targeting PB1 or BRD2 with a preference over BRD4, should select this core. The quantitative binding data (Kd = 170 nM for PB1, Kd = 300 nM for BRD2 BD2) provides a validated starting point for building selectivity into a lead series [1]. In contrast, projects requiring high affinity for BRD4 BD1 would be better served by the 5-bromo-3-(chloromethyl) isomer [2], demonstrating that the correct regioisomer selection is a non-trivial, data-driven decision.

Efficient Divergent Synthesis of Pyridine-Based Libraries

For medicinal chemistry programs where rapid SAR exploration is paramount, this compound's orthogonal reactivity is a key differentiator. The predictable and sequential reactivity of the 3-chloromethyl (SN2) and 6-bromo (cross-coupling) handles allows for a streamlined two-step diversification sequence to generate a focused library of analogs [1]. This approach avoids the use of protecting groups and minimizes purification steps compared to using a less orthogonally functionalized analog, thereby accelerating the 'design-make-test-analyze' cycle [2].

Kinase Inhibitor Building Block with Defined Vectors

Given its established use as a precursor in kinase inhibitor synthesis, this compound is specifically suited for projects requiring a pyridine core that projects functional groups along defined spatial vectors [1]. The 2-methoxy, 3-chloromethyl, and 6-bromo groups provide three points of diversity, but more importantly, their 2,3,6-substitution pattern directs the growth of the molecule into a specific, unique conformation in three-dimensional space. This is a critical, though often underappreciated, factor in achieving shape complementarity with a protein's active site or binding pocket.

Application
Selection Property
Validation Focus
Selective bromodomain probe design
Reported PB1/BRD2 binding-affinity context
Target selectivity assays (BRD2/BRD4)
Divergent pyridine library synthesis
Orthogonal 3-CH2Cl (SN2) and 6-Br (cross-coupling) handles
Sequential diversification efficiency
Kinase inhibitor vector-defined scaffold
2,3,6-Substitution pattern spatial orientation
Shape complementarity and SAR vector exploration

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromo-3-(chloromethyl)-2-methoxypyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.